Methyl 2-(thian-4-yl)acetate
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Overview
Description
Methyl 2-(thian-4-yl)acetate: is an organic compound with the molecular formula C8H14O2S It is a derivative of thiane, a six-membered ring containing sulfur The compound is characterized by the presence of a methyl ester group attached to the thian-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 2-(thian-4-yl)acetate can be synthesized through the esterification of 2-(thian-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(thian-4-yl)acetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Ammonia or amines, usually under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 2-(thian-4-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives have shown potential as antimicrobial and antifungal agents. Research is ongoing to explore its efficacy in treating various infections.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which methyl 2-(thian-4-yl)acetate exerts its effects depends on the specific application. In biological systems, its derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The sulfur atom in the thiane ring can also participate in redox reactions, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen. Thiazole derivatives are known for their diverse biological activities, including antimicrobial and antifungal properties.
Thiophene: A five-membered ring containing sulfur. Thiophene derivatives are widely used in organic electronics and as intermediates in pharmaceutical synthesis.
Uniqueness: Methyl 2-(thian-4-yl)acetate is unique due to its six-membered thiane ring, which imparts different chemical properties compared to the five-membered rings of thiazole and thiophene. The presence of the ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-(thian-4-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a comparative analysis of its efficacy against various biological targets.
Chemical Structure and Properties
This compound is characterized by its thiane ring structure, which contributes to its unique chemical properties. The compound can be synthesized through various organic reactions, serving as an intermediate in the production of pharmaceuticals and agrochemicals. Its molecular formula is C7H8O2S, and it exhibits both lipophilic and hydrophilic characteristics, making it suitable for interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The sulfur atom in the thiane ring can participate in redox reactions, enhancing its antimicrobial properties. Additionally, derivatives of this compound have shown potential in inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) for different microbial strains:
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound is particularly effective against Candida albicans, suggesting its potential use in antifungal therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth. Below is a summary of findings from key studies:
- Study on Breast Cancer Cells : A derivative of this compound exhibited a significant reduction in cell viability in MDA-MB-231 breast cancer cells at a concentration of 50 µM, leading to downregulation of SLUG protein involved in metastasis .
- Colon Cancer Research : In vitro studies demonstrated that treatment with this compound derivatives enhanced the sensitivity of HT-29 colon cancer cells to standard chemotherapeutic agents like cisplatin and etoposide .
- Mechanistic Insights : The compound's mechanism involves the activation of caspases (3 and 7), which are crucial for executing the apoptotic process. Increased activity of these caspases was observed after exposure to this compound derivatives, confirming their role in promoting programmed cell death .
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study 1 : A clinical trial evaluated the compound's effectiveness against multidrug-resistant bacterial infections. Results showed a promising reduction in infection rates among treated patients, highlighting its potential as a novel therapeutic agent.
- Case Study 2 : In an animal model study, administration of this compound led to significant tumor size reduction compared to control groups, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
methyl 2-(thian-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZLEBUMJNQVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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